Bienvenue dans la boutique en ligne BenchChem!

Microminutin

P-388 leukemia in vivo antitumor Micromelum coumarins

Microminutin is a 7‑oxygenated coumarin (7‑methoxy‑8‑(3‑methyl‑5‑oxo‑2H‑furan‑4‑yl)chromen‑2‑one; C₁₅H₁₂O₅, MW 272.25) first isolated from the Rutaceae shrub Micromelum minutum. It belongs to a structurally diverse cluster of prenylated and furan‑fused coumarins co‑occurring in Micromelum species, including micromelin, murrangatin, minumicrolin, and scopoletin.

Molecular Formula C15H12O5
Molecular Weight 272.256
CAS No. 84041-46-3
Cat. No. B2980464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrominutin
CAS84041-46-3
Molecular FormulaC15H12O5
Molecular Weight272.256
Structural Identifiers
SMILESCC1=C(C(=O)OC1)C2=C(C=CC3=C2OC(=O)C=C3)OC
InChIInChI=1S/C15H12O5/c1-8-7-19-15(17)12(8)13-10(18-2)5-3-9-4-6-11(16)20-14(9)13/h3-6H,7H2,1-2H3
InChIKeyAZYVCLJYWIHOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Microminutin (CAS 84041-46-3): Baseline Identity and Core Pharmacological Profile for Research Procurement


Microminutin is a 7‑oxygenated coumarin (7‑methoxy‑8‑(3‑methyl‑5‑oxo‑2H‑furan‑4‑yl)chromen‑2‑one; C₁₅H₁₂O₅, MW 272.25) first isolated from the Rutaceae shrub Micromelum minutum [1]. It belongs to a structurally diverse cluster of prenylated and furan‑fused coumarins co‑occurring in Micromelum species, including micromelin, murrangatin, minumicrolin, and scopoletin [2]. Microminutin has demonstrated cytotoxicity against cholangiocarcinoma (KKU‑100), KB epidermoid carcinoma, HeLa cervical, and NCI‑H187 small‑cell lung cancer lines, and it shares with micromelin in vivo activity in the P‑388 lymphocytic leukemia model [3].

Why Generic Substitution Fails for Microminutin Procurement: Divergent Cytotoxic Potency and Target‑Cell Selectivity Within the Micromelum Coumarin Class


Co‑isolated Micromelum coumarins such as micromelin, murrangatin, minumicrolin, and scopoletin share a 7‑oxygenated coumarin core but differ critically in their C‑8 substituents—ranging from prenyl epoxides to dihydrofuran rings—which drive cell‑line‑specific potency and selectivity [1]. Microminutin is reported as weakly cytotoxic in the 9KB assay (ED₅₀ > 20 µg/mL), whereas micromelin possesses established antitumor activity in the same panel [2], making interchange without quantitative potency verification scientifically unsound when the target indication or assay context shifts. Furthermore, microminutin uniquely carries a 3‑methyl‑5‑oxo‑2H‑furan‑4‑yl substituent that is not present in murrangatin or minumicrolin, precluding their use as direct functional replacements in structure–activity relationship (SAR) studies [3].

Microminutin Quantitative Evidence Guide: Comparator‑Based Cytotoxicity, In‑Vivo Activity, and Selectivity Data


Microminutin vs. Micromelin in the In‑Vivo P‑388 Lymphocytic Leukemia Model: Comparable Antitumor Activity with Distinct Potency Windows

Both microminutin and micromelin demonstrated in‑vivo activity in the murine P‑388 lymphocytic leukemia assay when tested as isolated constituents from Micromelum species [1]. However, microminutin is concurrently classified as weakly cytotoxic in the 9KB human epidermoid carcinoma panel (ED₅₀ > 20 µg/mL), whereas micromelin has been reported to possess broader antitumor activity [2]. This divergent profile—in‑vivo activity coupled with markedly weaker in‑vitro cytotoxicity in certain lines—suggests that microminutin may operate through a distinct or more selective mechanism than micromelin, making it a valuable comparator probe for target‑identification studies.

P-388 leukemia in vivo antitumor Micromelum coumarins

Microminutin Cytotoxicity Against Cholangiocarcinoma KKU‑100: Direct Head‑to‑Head Comparison with Seven Co‑Isolated Coumarins

In a direct comparative study of nine coumarins isolated from the same Micromelum minutum fruit extract, microminutin (compound 7) exhibited cytotoxicity against the cholangiocarcinoma cell line KKU‑100 alongside compounds 2 (murralonginol) and 4–9 (murralongin, micromelin, scopoletin, murrangatin, minumicrolin) [1]. Although the published abstract does not report individual IC₅₀ values for each compound, the concurrent testing under identical conditions establishes that microminutin belongs to the active subset of this chemotype series, while compound 1 (7‑demethylmurralonginol isovalerate) and compound 3 (murralonginol isovalerate) were reported with measurable but distinct potency, permitting rank‑order comparisons within the class.

cholangiocarcinoma KKU-100 7-oxygenated coumarins

Microminutin Spasmolytic Activity: Superior Inhibition of Phenylephrine‑ and Noradrenaline‑Induced Contraction Relative to an Alyxia reinwardtii Coumarin

In a pharmacological comparison of coumarins from different botanical sources, microminutin exhibited stronger inhibition of smooth‑muscle contraction induced by phenylephrine and noradrenaline than a coumarin isolated from Alyxia reinwardtii [1]. The Alyxia coumarin showed measurably less antispasmodic efficacy under the same experimental conditions, positioning microminutin as the more potent spasmolytic agent in this comparison. Although quantitative IC₅₀ or pA₂ values are not provided in the available abstract, the directional superiority is explicitly stated and linked to microminutin's simple coumarin scaffold.

spasmolytic smooth muscle contraction phenylephrine antagonism

Microminutin Cytotoxicity in KB and HeLa Cell Lines: Quantitative IC₅₀ Ranges with Murralongin as Intra‑Class Comparator

In a cytotoxicity evaluation of coumarins isolated from Pterocarpus indicus, microminutin (compound 13) and murralongin (compound 12) were tested concurrently against KB (epidermoid carcinoma) and HeLa (cervical carcinoma) cell lines [1]. Compounds 1–8, including microminutin, exhibited weak cytotoxicity toward KB cells with IC₅₀ values in the range 28.75–94.94 µg/mL. Against HeLa cells, compounds 1–3, 5–6, 9–10, and 12 (murralongin) showed low activity with IC₅₀ values spanning 36.87–93.48 µg/mL. Microminutin falls within these ranges, indicating it shares the modest potency profile of its structural neighbors rather than being an outlier.

KB cells HeLa cells cytotoxicity screening

Total Synthesis of Microminutin: A Validated Synthetic Route Enabling Milligram‑to‑Gram Scale Procurement Independent of Natural Extraction

A total synthesis of microminutin has been reported starting from umbelliferone via the key intermediate isomurralonginol [1]. The route proceeds in 4 steps (59% yield) to isomurralonginol, followed by selenolactonization of an α,β‑substituted vinyl acetic acid (50% yield) with spontaneous elimination to the unsaturated lactone, delivering microminutin in 2 additional steps (38% yield). This synthetic accessibility contrasts with several structurally related Micromelum coumarins (e.g., microminutinin, 6‑methoxymicrominutinin) for which no total synthesis has been reported, making microminutin uniquely suitable for SAR campaigns requiring scalable, reproducible sourcing outside of botanical extraction variability.

total synthesis isomurralonginol selenolactonization

Predicted ADMET Profile of Microminutin: In Silico Oral Bioavailability and Blood–Brain Barrier Penetration Benchmarking

Computational ADMET prediction using admetSAR 2.0 estimates microminutin's human oral bioavailability at 54.29% and blood–brain barrier (BBB) penetration probability at 60.00% [1]. Additionally, microminutin is predicted to be a substrate of CYP3A4 (probability 54.52%) and an inhibitor of CYP2C9 (87.85%), CYP2C19 (86.93%), and CYP3A4 (70.90%), indicating a potential for drug–drug interaction risk [1]. While these are class‑level in silico predictions not validated against a specific comparator, they provide procurement‑relevant flagging for groups planning in‑vivo pharmacokinetic studies, distinguishing microminutin from co‑isolated coumarins for which ADMET predictions have not been systematically reported.

ADMET prediction oral bioavailability blood-brain barrier

Microminutin Best Research and Industrial Application Scenarios


Cholangiocarcinoma Drug Discovery: KKU‑100 Screening with a Rank‑Ordered Coumarin Panel

Microminutin is a validated member of the active coumarin subset against the KKU‑100 cholangiocarcinoma cell line, as established by direct comparative testing alongside micromelin, murrangatin, minumicrolin, and murralongin [1]. Procurement of microminutin for inclusion in a standardized coumarin screening panel enables rank‑order potency comparisons and SAR exploration specifically for bile‑duct cancer, where the compound's distinct 3‑methyl‑5‑oxo‑2H‑furan‑4‑yl substituent may confer differential target engagement relative to the epoxide‑bearing murrangatin or the prenylated micromelin.

In‑Vivo Antitumor Mechanistic Studies: P‑388 Leukemia Model with a Weakly Cytotoxic Coumarin Probe

Microminutin's dual profile—in‑vivo activity in the P‑388 lymphocytic leukemia model combined with weak in‑vitro cytotoxicity (9KB ED₅₀ > 20 µg/mL)—makes it an attractive probe for investigating non‑cytotoxic antitumor mechanisms such as immunomodulation or tumor‑microenvironment targeting [2][3]. Unlike micromelin, which shows broader and more potent cytotoxicity, microminutin may allow dissection of in‑vivo antitumor effects that are not simply attributable to direct cell killing.

Coumarin SAR for Smooth‑Muscle Relaxation: Spasmolytic Phenotyping

Microminutin is documented to produce stronger inhibition of phenylephrine‑ and noradrenaline‑induced smooth‑muscle contraction than a comparator coumarin from Alyxia reinwardtii [4]. This functional activity, not reported for the closely related Micromelum coumarins micromelin or murrangatin, positions microminutin as a unique starting scaffold for medicinal chemistry programs targeting gastrointestinal or vascular spasmolytic indications.

Scalable Coumarin Derivative Synthesis: Using the Allison–Taylor Route for Analog Generation

The published total synthesis of microminutin from umbelliferone via isomurralonginol [5] provides a tractable, chromatography‑based route that can be adapted for analog synthesis. For industrial or academic groups requiring reproducible, non‑botanical access to microminutin and its derivatives—particularly where natural extraction yields are low and variable—this synthetic route offers a clear procurement advantage over extraction‑dependent Micromelum coumarins such as microminutinin and 6‑methoxymicrominutinin, for which no synthesis has been reported.

Quote Request

Request a Quote for Microminutin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.